molecular formula C12H28ClNS B1345736 2-(Decylthio)ethanamine hydrochloride CAS No. 36362-09-1

2-(Decylthio)ethanamine hydrochloride

Cat. No.: B1345736
CAS No.: 36362-09-1
M. Wt: 253.88 g/mol
InChI Key: CMOVAZNLWXAJIL-UHFFFAOYSA-N
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Description

2-(Decylthio)ethanamine hydrochloride is a multifunctional biocide known for its broad-spectrum activity against bacteria, fungi, and algae. It is primarily used in recirculating cooling water systems due to its biofilm and corrosion inhibition properties .

Scientific Research Applications

2-(Decylthio)ethanamine hydrochloride has diverse applications in scientific research:

Safety and Hazards

2-(Decylthio)ethanamine hydrochloride can cause skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Therefore, it is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Preparation Methods

The synthesis of 2-(Decylthio)ethanamine hydrochloride typically involves the reaction of decanethiol with ethyleneimine, followed by hydrochloric acid treatment to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

2-(Decylthio)ethanamine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects by disrupting microbial cell membranes, leading to cell lysis and death. It also inhibits biofilm formation by interfering with the extracellular polymeric substances that bacteria secrete to form biofilms. This dual action makes it highly effective in controlling microbial growth and preventing corrosion .

Comparison with Similar Compounds

2-(Decylthio)ethanamine hydrochloride is unique due to its dual functionality as both a biocide and a corrosion inhibitor. Similar compounds include:

Properties

IUPAC Name

2-decylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOVAZNLWXAJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032545
Record name 2-(Decylthio)ethanamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36362-09-1
Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36362-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Decylthio)ethanamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
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Record name 2-(Decylthio)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(decylthio)ethylammonium chloride
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Record name 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Approximately 225 pounds of decylmercaptan are loaded into a jacketed reactor equipped with an agitator. 1.25 pounds of zinc chloride catalyst are added through the manhole. The system is heated to approximately 140° C. and 130 pounds of 2-ethyl-2-oxazoline are added at the rate of 3 lbs/min in about 45 minutes. About 30 minutes are allowed for the reaction to be completed, the reactor cooled to approximately 120° C. and 155 pounds of 32 weight percent hydrochloric acid are then added to the reaction mixture. The reactor is heated to 150°-160° C., at which time the vapor pressure of the system is approximately 60 psi. The temperature is maintained near 150° C. for 2 hours to complete the hydrolysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key features that make 2-(Decylthio)ethanamine hydrochloride effective in controlling microbial growth in cooling water systems?

A1: this compound demonstrates a broad spectrum of activity against bacteria, fungi, and algae, making it suitable for use in recirculating cooling water systems []. This broad-spectrum activity, combined with its biofilm control capabilities, makes it highly effective in managing microbial contamination.

Q2: Beyond its biocidal properties, does this compound offer any additional benefits for cooling water systems?

A2: Yes, research indicates that this compound also possesses corrosion inhibition properties []. This multifunctional nature presents a significant advantage as it can simultaneously control microbial growth and mitigate corrosion, contributing to the longevity and efficiency of cooling water systems.

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